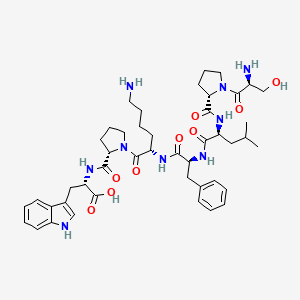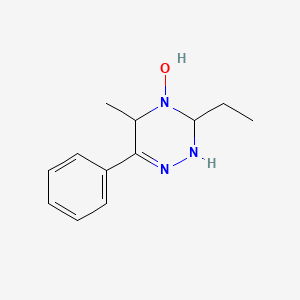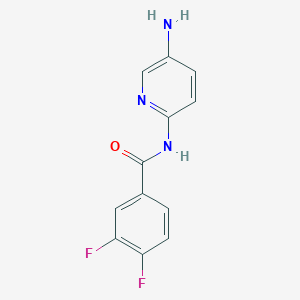![molecular formula C33H21N3O9 B14208301 1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene) CAS No. 793684-44-3](/img/structure/B14208301.png)
1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene is a complex organic compound characterized by its unique structure, which includes three methoxy groups and three nitrophenylethynyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The synthesis begins with the preparation of 1,3,5-trimethoxybenzene.
Introduction of Ethynyl Groups: Ethynyl groups are introduced through a Sonogashira coupling reaction, which involves the reaction of 1,3,5-trimethoxybenzene with ethynyl bromide in the presence of a palladium catalyst.
Nitration: The final step involves the nitration of the ethynyl groups using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Explored for its potential biological activity and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene depends on its specific application. In materials science, its electronic properties are of interest, while in pharmaceuticals, its interaction with biological targets is studied. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
1,3,5-Trimethoxy-2,4,6-trinitrobenzene: Similar structure but with three nitro groups directly attached to the benzene ring.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of methoxy groups, known for its use in explosives.
Uniqueness
1,3,5-Trimethoxy-2,4,6-tris(4-nitrophenylethynyl)benzene is unique due to the presence of both methoxy and nitrophenylethynyl groups, which confer distinct electronic and steric properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
793684-44-3 |
|---|---|
分子式 |
C33H21N3O9 |
分子量 |
603.5 g/mol |
IUPAC名 |
1,3,5-trimethoxy-2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C33H21N3O9/c1-43-31-28(19-10-22-4-13-25(14-5-22)34(37)38)32(44-2)30(21-12-24-8-17-27(18-9-24)36(41)42)33(45-3)29(31)20-11-23-6-15-26(16-7-23)35(39)40/h4-9,13-18H,1-3H3 |
InChIキー |
GDXOREUKIWCUQI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])OC)C#CC3=CC=C(C=C3)[N+](=O)[O-])OC)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)

![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)

![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)

![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)

